3-(1H-indol-5-yl)prop-2-en-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(E)-3-(1H-indol-5-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NO/c13-7-1-2-9-3-4-11-10(8-9)5-6-12-11/h1-6,8,12-13H,7H2/b2-1+ |
InChI Key |
BRWAVLKVIRPKOF-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C/CO |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=CCO |
Origin of Product |
United States |
Synthetic Methodologies for 3 1h Indol 5 Yl Prop 2 En 1 Ol and Precursors
Established Strategies for Indole (B1671886) Ring Construction
Several classical and modern methods are available for the synthesis of the indole ring system. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final indole product. For the synthesis of a 5-substituted indole, the starting materials for these reactions must possess a substituent at the corresponding position (typically the para-position of an aniline (B41778) or phenylhydrazine (B124118) derivative).
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a (substituted) phenylhydrazine and a carbonyl compound (aldehyde or ketone), under acidic conditions. wikipedia.orgbyjus.com
The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid, sulfuric acid, and polyphosphoric acid, or Lewis acids like zinc chloride and boron trifluoride. wikipedia.orgmdpi.com The mechanism proceeds through the formation of the phenylhydrazone, which tautomerizes to an enamine. This intermediate then undergoes a wipo.intwipo.int-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgmdpi.com
To synthesize a 5-substituted indole, a 4-substituted phenylhydrazine is required. luc.edu A significant limitation of this method is that unsymmetrical ketones can lead to the formation of regioisomeric products, and the required substituted phenylhydrazones may not be readily accessible. byjus.comluc.edu
Table 1: Overview of Fischer Indole Synthesis
| Feature | Description | Reference(s) |
|---|---|---|
| Reactants | Phenylhydrazine and an aldehyde or ketone | wikipedia.orgbyjus.com |
| Conditions | Acidic (Brønsted or Lewis acids), heating | wikipedia.orgmdpi.com |
| Key Intermediate | Phenylhydrazone, which tautomerizes to an enamine | wikipedia.org |
| Mechanism | wipo.intwipo.int-sigmatropic rearrangement | wikipedia.orgmdpi.com |
| Application | Widely used for various substituted indoles, including triptans | wikipedia.org |
As a popular alternative to the Fischer synthesis, the Leimgruber-Batcho reaction provides an efficient route to indoles, particularly those unsubstituted at the C2 and C3 positions. wikipedia.orgclockss.org The synthesis commences with an ortho-nitrotoluene derivative. wikipedia.org
The process consists of two main steps:
Condensation of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and pyrrolidine (B122466) to form a β-nitroenamine. wikipedia.org These intermediates are characteristically red-colored push-pull olefins. wikipedia.org
Reductive cyclization of the enamine to the indole. wikipedia.org This step can be achieved using various reducing agents, including palladium on carbon with hydrogen, Raney nickel with hydrazine, stannous chloride, or sodium hydrosulfite. wikipedia.orgclockss.org
This method is valued for its high yields, mild reaction conditions, and the commercial availability of many requisite o-nitrotoluene starting materials. wikipedia.orgclockss.org For the synthesis of 5-substituted indoles, a 4-substituted-2-nitrotoluene would be the necessary precursor. clockss.org
The Larock indole synthesis, developed in 1991, is a powerful palladium-catalyzed heteroannulation reaction. wikipedia.org It constructs the indole ring by reacting an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu
The reaction is typically performed with a palladium(II) acetate (B1210297) catalyst, a base such as potassium carbonate, and a chloride salt like lithium chloride or n-Bu4NCl. wikipedia.orgscispace.com The mechanism involves the reduction of Pd(II) to Pd(0), which then undergoes oxidative addition with the o-iodoaniline. Subsequent alkyne insertion, intramolecular cyclization via nitrogen displacement of the halide, and reductive elimination afford the indole product. wikipedia.orgub.edu A key feature of the Larock synthesis is its high regioselectivity, where the more sterically demanding substituent of the alkyne is preferentially directed to the C2 position of the indole. ub.edunih.gov The method is highly versatile and tolerates a broad spectrum of functional groups on both reaction partners. wikipedia.orgnih.gov
The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-ortho-toluidine using a strong base at very high temperatures (200–400 °C). wikipedia.org The mechanism is initiated by the deprotonation of both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.orgquimicaorganica.org
The harsh conditions required for the classical Madelung synthesis have led to the development of several modern adaptations. wikipedia.org These modifications aim to lower the reaction temperature and improve yields. For instance, the Smith-modified Madelung synthesis utilizes organolithium reagents. wikipedia.org Other approaches involve placing electron-withdrawing groups on the aniline ring to increase the acidity of the benzylic protons or using ortho-trimethylsilylmethyl anilides, which cyclize under milder conditions via a Peterson olefination-type mechanism. researchgate.netresearchgate.net Recently, a tandem Madelung synthesis using lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) and cesium fluoride (B91410) (CsF) has been reported as a highly efficient method. organic-chemistry.org
The Bischler-Napieralski reaction is classically used for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). wikipedia.orgorganic-chemistry.org Its direct application for the synthesis of simple indoles is not standard. The related Bischler-Mohlau synthesis, however, reacts α-arylamino-ketones to form indoles. quimicaorganica.org
Recent studies have shown that subjecting certain tryptamide derivatives to Bischler-Napieralski conditions can lead to complex cascade reactions. nih.govnih.gov Instead of the expected β-carbolines, these reactions can yield diversely substituted carbazoles or tetracyclic spiroindolines. nih.govnih.gov The reaction is believed to initiate with the formation of a nitrilium ion, which is then intercepted by the indole C3-position. nih.gov While these findings open pathways to complex molecular architectures, the Bischler-Napieralski reaction is a less direct strategy for preparing simple 5-substituted indoles compared to the other aforementioned methods.
Synthesis of Indole-5-substituted Precursors
The most direct precursor for the synthesis of 3-(1H-indol-5-yl)prop-2-en-1-ol is indole-5-carboxaldehyde (B21537). This intermediate can be prepared by various methods or, alternatively, be derived from other stable 5-substituted indoles like 5-bromoindole (B119039).
A plausible synthetic route to the target compound starts with the synthesis of indole-5-carboxaldehyde. This aldehyde can then undergo a chain-elongation reaction, such as the Wittig reaction, to introduce the propenyl moiety. wikipedia.orgmasterorganicchemistry.com For example, reaction with an appropriate phosphonium (B103445) ylide would form a carbon-carbon double bond. Subsequent reduction of the resulting α,β-unsaturated aldehyde or ester would yield the final allylic alcohol, this compound.
| 5-Bromoindole | From Indole (patented) | 1. Hydrogenation, 2. Acetylation, 3. Bromination, 4. Deacetylation, 5. Dehydrogenation | N/A | wipo.int |
The synthesis of 5-bromoindole from indole often involves protecting the reactive pyrrole (B145914) ring, performing the electrophilic bromination at the C5-position of the benzene (B151609) ring, and then deprotecting. erowid.org An alternative, environmentally friendly approach involves the initial reduction of indole to indoline (B122111) to deactivate the pyrrole ring towards electrophiles, followed by bromination and subsequent re-aromatization. wipo.int Once obtained, 5-bromoindole can be converted to indole-5-carboxaldehyde via halogen-metal exchange and subsequent reaction with a formylating agent.
Indole-5-carboxaldehyde is a versatile intermediate used in the preparation of various biologically active molecules and imaging probes. thermofisher.comsigmaaldrich.com Its reaction with a Wittig reagent, such as one derived from a 2-halo-acetaldehyde or a 2-halo-acetate, would install the three-carbon side chain. A final, selective reduction of the terminal functional group (aldehyde or ester) using reagents like sodium borohydride (B1222165) or diisobutylaluminium hydride (DIBAL-H) would furnish the desired this compound.
Methods for Constructing the Prop-2-en-1-ol Moiety
The formation of the allylic alcohol functional group on the indole scaffold is a critical step. This can be achieved through several reliable methods, starting from precursors such as indole-5-carbaldehyde.
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions provide a direct route to form the carbon-carbon double bond of the propenol side chain. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for this transformation, typically starting from an aldehyde and a phosphorus-stabilized nucleophile.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. cdnsciencepub.comcdnsciencepub.comnii.ac.jp For the synthesis of a precursor to this compound, indole-5-carbaldehyde would be reacted with an appropriate phosphonium ylide, such as (2-hydroxyethyl)triphenylphosphonium bromide, after protection of the hydroxyl group. The reaction generally favors the formation of the Z-alkene, although mixtures of E and Z isomers can be obtained depending on the reaction conditions and the nature of the ylide. cdnsciencepub.com
The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphonium ylide. nrochemistry.comwikipedia.orgslideshare.net This reaction typically shows excellent selectivity for the formation of the E-alkene. wikipedia.orgorganic-chemistry.org The reaction of indole-5-carbaldehyde with a phosphonate ester, such as a protected (dihydroxyphosphinyl)acetaldehyde, would yield the corresponding α,β-unsaturated aldehyde, which can then be reduced to the target allylic alcohol. One of the key advantages of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.org
| Reaction | Precursors | Reagents & Conditions | Expected Product (Precursor) | Typical Yield | Ref. |
| Wittig | Indole-5-carbaldehyde, (2-(tert-Butyldimethylsilyloxy)ethyl)triphenylphosphonium bromide | Base (e.g., n-BuLi, NaH), THF | (E/Z)-3-(1H-indol-5-yl)prop-2-en-1-ol (protected) | Moderate to Good | cdnsciencepub.comcdnsciencepub.com |
| HWE | Indole-5-carbaldehyde, Diethyl (2-oxoethyl)phosphonate | Base (e.g., NaH, KHMDS), THF | (E)-3-(1H-indol-5-yl)prop-2-enal | Good to Excellent | nrochemistry.comalfa-chemistry.com |
Reduction of α,β-Unsaturated Aldehydes or Ketones
A common and effective method for the synthesis of allylic alcohols is the selective reduction of the carbonyl group of an α,β-unsaturated aldehyde or ketone. Following an HWE reaction to produce 3-(1H-indol-5-yl)prop-2-enal, a chemoselective reduction is required to avoid saturation of the carbon-carbon double bond.
Reagents such as sodium borohydride (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) are highly effective for the 1,2-reduction of enones to allylic alcohols, minimizing the competing 1,4-conjugate addition. mdpi.com Other selective reducing agents include diisobutylaluminium hydride (DIBAL-H) at low temperatures. The choice of reducing agent is crucial to achieve high yields of the desired this compound.
| Precursor | Reducing Agent & Conditions | Product | Typical Yield | Ref. |
| 3-(1H-indol-5-yl)prop-2-enal | NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C | This compound | High | mdpi.comnih.gov |
| 3-(1H-indol-5-yl)prop-2-enal | DIBAL-H, THF or Toluene, -78 °C | This compound | Good to High | rhhz.net |
Palladium-Catalyzed Coupling Reactions for Alkenol Linkages
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming the carbon-carbon bond of the propenol moiety. The Heck reaction, for instance, could be employed to couple a 5-haloindole (e.g., 5-bromoindole or 5-iodoindole) with an allylic alcohol. However, controlling regioselectivity and preventing side reactions can be challenging.
A more controlled approach might involve a Suzuki-Miyaura coupling. This would entail the reaction of a 5-indolylboronic acid or boronate ester with a vinyl halide bearing a protected hydroxyl group, such as 2-bromovinyl alcohol. mdpi.com Alternatively, a Stille coupling could be used between a 5-stannylindole and a suitable vinyl halide. These methods are known for their high functional group tolerance and generally provide good yields under mild conditions. nih.gov
| Reaction | Indole Precursor | Coupling Partner | Catalyst & Conditions | Expected Product | Typical Yield | Ref. |
| Suzuki-Miyaura | Indole-5-boronic acid | (E)-2-Bromovinyl alcohol (protected) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃), Toluene/H₂O | This compound (protected) | Good | mdpi.com |
| Heck | 5-Iodoindole | Allyl alcohol | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | This compound | Moderate | rsc.orgyoutube.com |
Stereoselective Synthesis Approaches
Introducing chirality at the alcohol center of the prop-2-en-1-ol moiety requires stereoselective synthetic methods. Asymmetric catalysis and the use of chiral auxiliaries are the primary strategies to achieve this.
Asymmetric Catalysis in Propenol Formation
Asymmetric reduction of a prochiral ketone, such as 1-(1H-indol-5-yl)prop-2-en-1-one, is a direct route to an enantiomerically enriched allylic alcohol. Catalytic systems like the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with a borane (B79455) source, are well-established for this purpose. Another powerful method is the Noyori asymmetric hydrogenation, which uses chiral ruthenium catalysts to reduce ketones with high enantioselectivity.
Furthermore, asymmetric transfer hydrogenation using a chiral catalyst, such as a Brønsted acid or a transition metal complex, with a hydrogen donor like Hantzsch ester or isopropanol, can provide optically active indolines and could be adapted for the reduction of indole-based enones. organic-chemistry.org
| Reaction | Precursor | Catalyst System | Product | Typical Enantiomeric Excess (ee) | Ref. |
| Asymmetric Reduction | 1-(1H-indol-5-yl)prop-2-en-1-one | (R)- or (S)-CBS catalyst, BH₃·SMe₂ | (R)- or (S)-3-(1H-indol-5-yl)prop-2-en-1-ol | >90% | sioc-journal.cnnih.gov |
| Asymmetric Transfer Hydrogenation | 1-(1H-indol-5-yl)prop-2-en-1-one | Chiral Ru or Rh complex, H-donor (e.g., isopropanol) | (R)- or (S)-3-(1H-indol-5-yl)prop-2-en-1-ol | High | organic-chemistry.org |
Chiral Auxiliary-Mediated Synthesis
An alternative strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.org For the synthesis of this compound, one could envision an asymmetric aldol (B89426) reaction between indole-5-carbaldehyde and an acetate enolate bearing a chiral auxiliary, such as an Evans oxazolidinone. This would establish a chiral hydroxyl group. Subsequent elimination would then form the double bond, and removal of the auxiliary would yield the enantiomerically enriched target compound.
Another approach is the alkylation of an indole derivative where a chiral auxiliary is attached to the nitrogen. However, controlling C3 versus N-alkylation can be a challenge. nih.gov More direct methods often involve the diastereoselective addition of a nucleophile to an α,β-unsaturated system containing a chiral auxiliary. wikipedia.org
| Approach | Key Step | Chiral Auxiliary | Diastereoselectivity | Ref. |
| Asymmetric Aldol Reaction | Aldol addition of an enolate to indole-5-carbaldehyde | Evans Oxazolidinone | High | wikipedia.org |
| Diastereoselective Reduction | Reduction of an acylated α,β-unsaturated ketone | Camphorsultam | Good to Excellent | wikipedia.org |
Derivatization and Analog Synthesis of 3 1h Indol 5 Yl Prop 2 En 1 Ol
Functionalization at the Indole (B1671886) Nitrogen (N-1)
The nitrogen atom of the indole ring (N-1) is a key site for chemical modification, allowing for the introduction of various substituents that can significantly influence the molecule's properties.
N-Alkylation and N-Arylation: The secondary amine of the indole ring can be readily alkylated or arylated to introduce a wide range of functional groups. N-alkylation can be achieved using various alkyl halides in the presence of a base. For instance, the reaction of an indole with an alkyl halide under phase-transfer catalysis conditions can lead to selective monoalkylation at the nitrogen atom. researchgate.net The choice of base and solvent system is crucial to control the selectivity between N- and C-alkylation.
N-arylation of indoles, a reaction that forms a carbon-nitrogen bond between the indole nitrogen and an aryl group, has been extensively studied. Copper-catalyzed methods, such as the Chan-Lam coupling, provide an effective means to synthesize N-arylindoles using arylboronic acids. mdpi.com Palladium-catalyzed reactions, like the Buchwald-Hartwig amination, are also widely employed for this transformation. nih.gov These methods allow for the introduction of various substituted and unsubstituted aryl groups at the N-1 position, significantly expanding the chemical space of accessible derivatives.
Modifications at the Indole C-2 and C-3 Positions
The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C-3 position, and to a lesser extent at the C-2 position.
The C-3 position of indole is the most nucleophilic and readily undergoes electrophilic substitution. researchgate.netquora.com When the C-3 position is unsubstituted, electrophiles will preferentially attack at this site. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation and alkylation. For 5-substituted indoles like 3-(1H-indol-5-yl)prop-2-en-1-ol, electrophilic attack will still predominantly occur at the C-3 position.
If the C-3 position is already substituted, electrophilic attack can be directed to the C-2 position. For instance, the Vilsmeier-Haack reaction can introduce a formyl group at the C-3 position, which can then be further manipulated. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, can also be employed to introduce new carbon-carbon bonds at the C-2 or C-3 positions, often requiring prior halogenation of the indole ring at the desired position.
Derivatization of the Propenol Side Chain
The propenol side chain of this compound offers multiple points for chemical modification, including the hydroxyl group and the carbon-carbon double bond.
Oxidation Reactions
The allylic alcohol moiety of the propenol side chain can be oxidized to the corresponding aldehyde or carboxylic acid. The oxidation of allyl alcohol itself can be achieved using various oxidizing agents, such as chromium(VI) reagents or potassium permanganate, to yield acrolein or acrylic acid, respectively. scispace.comresearchgate.net Enzyme-catalyzed allylic oxidation presents a green and selective alternative for the synthesis of allyl alcohols. nih.gov In the context of this compound, controlled oxidation would yield 3-(1H-indol-5-yl)prop-2-enal or 3-(1H-indol-5-yl)prop-2-enoic acid, which are valuable intermediates for further derivatization. For example, the related indole-3-propionic acid and indole-3-butyric acid have been shown to be converted to corresponding 2-oxoindole derivatives by enzymatic action. nih.gov
Hydrogenation and Reduction Products
The carbon-carbon double bond in the propenol side chain can be selectively reduced to yield 3-(1H-indol-5-yl)propan-1-ol. Catalytic hydrogenation is a common method for this transformation. However, the indole ring itself can also be hydrogenated, typically under more forcing conditions. The selective hydrogenation of the side chain double bond without affecting the aromatic indole core can be achieved using specific catalysts and reaction conditions. For instance, heterogeneous catalytic hydrogenation using catalysts like Pt/C can be employed, though careful control is needed to avoid over-reduction of the indole ring to indoline (B122111) or even octahydroindole. nih.govbohrium.com Homogeneous catalysts, such as certain rhodium complexes, have also been used for the enantioselective hydrogenation of protected indoles. researchgate.net
Esterification and Etherification
The primary alcohol of the propenol side chain can be readily converted into esters and ethers.
Esterification: Esterification can be carried out by reacting the alcohol with carboxylic acids, acid anhydrides, or acyl chlorides. researchgate.netgoogle.com The reaction with an acid anhydride, for example, typically yields the corresponding ester and a carboxylic acid byproduct. The use of a catalyst, such as a strong acid, can accelerate the reaction. Enzymatic transesterification of allyl alcohols is also a viable and often enantioselective method. mdpi.com
Etherification: The synthesis of ethers from the allylic alcohol can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. organic-chemistry.org Allyl ethers can also be synthesized via the rearrangement of allylic ethers catalyzed by iridium complexes. organic-chemistry.org
Conjugation with Other Biologically Relevant Moieties
The functional groups on this compound provide handles for conjugation with other biologically relevant molecules, such as amino acids, sugars, and lipids, to create hybrid molecules with potentially enhanced or novel biological activities. nih.gov
Amino Acid Conjugates: The carboxyl group of an amino acid can be coupled with the hydroxyl group of the propenol side chain to form an ester linkage. Alternatively, the amino group of an amino acid can be linked to a modified indole core. The conjugation of indole derivatives with amino acids has been shown to modulate their biological properties. nih.gov
Sugar Conjugates: The hydroxyl group of the propenol side chain can be glycosylated to form sugar conjugates. This is often done to improve the pharmacokinetic properties of a drug candidate. For example, N-glucosyl indole derivatives have been synthesized and evaluated as inhibitors of sodium-dependent glucose co-transporter 2. nih.gov Sugar conjugation can occur via O-glucosylation or N-glucosylation of the indole ring. unl.edu
Lipid Conjugates: The conjugation with lipids or fatty acids can enhance the lipophilicity of the molecule, potentially improving its membrane permeability. This can be achieved by esterifying the propenol hydroxyl group with a fatty acid.
The derivatization strategies outlined above highlight the chemical tractability of this compound and its potential as a starting material for the generation of diverse chemical libraries for drug discovery and other applications.
Synthesis of Analogues with Varied Linkages and Ring Systems
The generation of analogs from this compound can be achieved through targeted reactions at the allylic alcohol moiety. The presence of both a hydroxyl group and a double bond allows for a rich variety of chemical transformations to introduce new linkages and to construct novel heterocyclic systems.
Modification of the Hydroxyl Group and Double Bond:
The hydroxyl group of the propenol side chain can be readily derivatized to form ethers, esters, and other functional groups, thereby introducing different linkages. For instance, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base.
The carbon-carbon double bond is amenable to a range of addition reactions. For example, epoxidation of the double bond using reagents like meta-chloroperoxybenzoic acid (mCPBA) would yield an epoxide. This epoxide can then serve as a key intermediate for the introduction of various nucleophiles, leading to the formation of amino alcohols, diols, and other functionalized analogs.
Furthermore, the allylic alcohol functionality can participate in transition metal-catalyzed reactions. For example, a ruthenium(II)-catalyzed C-H allylation of indoles with allyl alcohols has been reported, which could be conceptually applied to create more complex structures. nih.gov This type of reaction involves the deprotonation of an amide-NH, C-H activation of the indole ring, insertion of the allyl alcohol, β-OH elimination, and protonation. nih.gov
Construction of New Ring Systems:
The propenol side chain is a valuable precursor for the synthesis of new heterocyclic rings fused to the indole core or attached to it. One potential strategy involves the intramolecular cyclization of derivatives. For instance, conversion of the terminal hydroxyl group to a suitable leaving group, followed by nucleophilic attack from the indole nitrogen or another position on the indole ring, could lead to the formation of fused ring systems.
Another approach is through cycloaddition reactions. The double bond of the allyl group can act as a dienophile or a dipolarophile in Diels-Alder or 1,3-dipolar cycloaddition reactions, respectively. These reactions would allow for the construction of various six- and five-membered rings.
A chemoenzymatic approach has been demonstrated for the direct installation of a hydroxy-bearing allyl group onto the indole ring of tryptophan-containing peptides. nih.gov This method utilizes a promiscuous indole prenyltransferase (IPT) enzyme and opens up possibilities for creating diverse analogs through subsequent chemical modifications of the newly introduced reactive groups. nih.gov This late-stage functionalization can lead to the formation of complex structures, including hexahydropyrrolo[2,3-b]indole cores. nih.gov
| Starting Material | Reagent/Reaction Type | Product Type | Potential Linkage/Ring System |
| This compound | Alkyl halide, Base | Ether | Ether linkage |
| This compound | mCPBA | Epoxide | Oxirane ring |
| Epoxide derivative | Nucleophile (e.g., amine, water) | Amino alcohol, Diol | Varied functional groups |
| Allyl-substituted indole | Ru(II) catalyst, Allyl alcohol | C-H allylated indole | Extended allyl chain |
| Allyl-substituted indole | Diels-Alder reaction | Cycloadduct | Fused or spirocyclic rings |
| Tryptophan-containing peptide | Indole prenyltransferase, Allyl pyrophosphate | Allylated peptide | Hydroxy-bearing allyl group |
Multicomponent Reactions Incorporating the Indole Nucleus
Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.com The indole nucleus is a common component in MCRs, typically reacting at the nucleophilic C3 position. nih.gov While specific MCRs involving this compound as a starting material are not extensively documented, the principles of indole-based MCRs can be extrapolated to its potential use in generating diverse heterocyclic scaffolds.
Conceptual Applications in MCRs:
A key strategy would involve the use of a precursor to this compound, such as 5-formylindole, in an MCR, followed by elaboration of the formyl group into the desired propenol side chain. For instance, 5-formylindole could participate in a variety of MCRs, such as the Biginelli, Hantzsch, or Ugi reactions, to generate complex heterocyclic structures. organic-chemistry.org
A novel pseudo-five-component reaction has been reported for the synthesis of indole and quinoline (B57606) derivatives containing pseudo-peptides. This reaction involves an indole aldehyde, isocyanides, amines, and Meldrum's acid, leading to the formation of multiple new bonds in a domino sequence. Such a strategy could be adapted for 5-formylindole.
Furthermore, a two-step synthesis of 2-tetrazolo substituted indoles has been developed based on the Ugi-tetrazole reaction followed by an acidic ring closure. rsc.org The resulting formylated tetrazole-indoles can undergo further transformations, demonstrating how MCR products can serve as platforms for further diversification. rsc.org
Recent research has shown that indole, formaldehyde, and an amino hydrochloride can rapidly assemble to form indole-fused oxadiazepines in a multicomponent process. rsc.org The addition of sodium thiosulfate (B1220275) to this reaction mixture can alternatively produce indole-fused thiadiazepines. rsc.org This highlights the modularity of MCRs in creating different heterocyclic cores from a common set of starting materials.
| MCR Type | Indole Component (Conceptual) | Other Components | Resulting Heterocycle (General) |
| Ugi-tetrazole Reaction | 5-substituted aniline (B41778) precursor to indole | Isocyanide, Aldehyde, TMSN₃ | Tetrazole-substituted indole |
| Pseudo-Five-Component Reaction | 5-Formylindole | Isocyanide, Amine, Meldrum's acid | Poly-substituted indole with peptide-like side chains |
| Indole-fused Heterocycle Synthesis | 5-substituted Indole | Formaldehyde, Amino hydrochloride | Fused oxadiazepine or thiadiazepine |
| Biginelli Reaction | 5-Formylindole | β-ketoester, Urea/Thiourea | Dihydropyrimidinone |
| Hantzsch Dihydropyridine Synthesis | 5-Formylindole | β-ketoester, Ammonia (B1221849) | Dihydropyridine |
The versatility of the indole nucleus in multicomponent reactions, combined with the potential for post-MCR modifications, provides a powerful strategy for the synthesis of a wide range of complex molecules derived from the this compound scaffold.
Biological and Pharmacological Investigations Preclinical Focus
Mechanistic Studies of Cellular Activities
The therapeutic potential of a compound is intimately linked to its mechanism of action at the cellular level. For 3-(1H-indol-5-yl)prop-2-en-1-ol and its analogs, research has begun to elucidate the molecular pathways they influence, their interactions with key enzymes, and their receptor binding profiles.
Investigation of Molecular Targets and Pathways
Derivatives of this compound have been shown to interact with several critical cellular pathways implicated in cancer progression. For instance, certain indole-chalcone derivatives have been found to target microtubules, leading to G2/M phase arrest in the cell cycle. nih.gov This is achieved by downregulating the expression of cyclin B1. nih.gov Other related indole (B1671886) compounds have been investigated for their ability to interfere with pathways involving EGFR and BRAF, which are often mutated in various cancers. mdpi.com Furthermore, some indole derivatives have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, subsequently activating the caspase cascade. mdpi.commdpi.com
Enzyme Inhibition and Modulation Studies
The enzymatic inhibitory activity of compounds related to this compound is a key area of investigation. A class of 3-(1-aryl-1H-indol-5-yl)propanoic acids, structurally related to the subject compound, have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α). nih.gov This enzyme is crucial in the inflammatory process. Other studies on indole derivatives have demonstrated inhibitory effects on enzymes such as matrix metalloproteinases (MMPs), particularly MMP-2, which plays a significant role in tumor invasion and metastasis. nih.gov Additionally, certain indole-based molecules have shown inhibitory action against protein kinases like CDK2, CDK4, EGFR, and VEGFR-2, which are pivotal in cell cycle regulation and angiogenesis. mdpi.com
Receptor Interaction Profiling
The interaction of indole-containing compounds with various cellular receptors is another facet of their mechanism of action. While direct receptor binding studies for this compound are not extensively documented, related indole structures are known to interact with serotonin (B10506) receptors. For example, 5-MeO-pyr-T, a tryptamine (B22526) derivative, is a potent agonist of the 5-HT1A receptor. wikipedia.org This suggests that indole-based compounds have the potential to modulate signaling pathways mediated by such receptors. Further research is needed to specifically profile the receptor interactions of this compound.
In Vitro Biological Activities in Preclinical Models
The preclinical evaluation of this compound and its analogs in various in vitro models has provided valuable insights into their potential as therapeutic agents. These studies have primarily focused on their effects on cancer cell lines.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (excluding human trials)
A significant body of research has been dedicated to the antiproliferative and cytotoxic effects of indole derivatives against a range of cancer cell lines. nih.gov These compounds have demonstrated the ability to inhibit cell growth and induce cell death in various cancer types. mdpi.comnih.gov The mechanism often involves the induction of apoptosis and cell cycle arrest. mdpi.comnih.govresearchgate.net
MCF-7 (Human Breast Adenocarcinoma): Derivatives of this compound have shown significant antiproliferative activity against MCF-7 cells. nih.govnih.gov Studies have indicated that these compounds can inhibit cell proliferation in a dose-dependent manner and induce apoptosis. nih.govnih.gov For example, certain 1,3,5-trisubstituted indole derivatives effectively inhibited the growth of MCF-7 cells. nih.gov
HepG2 (Human Liver Carcinoma): Indole-based compounds have also been evaluated for their cytotoxic effects on HepG2 cells. mdpi.comresearchgate.net Some indolinone derivatives displayed potent cytotoxicity against HepG2 cells, with some being more effective than the reference drug indirubin. mdpi.com These compounds were found to induce cell cycle arrest at the G1 phase and promote apoptosis. mdpi.com
HCT-116 (Human Colon Carcinoma): In studies involving HCT-116 cells, indole-chalcone derivatives have exhibited high potency. nih.gov A fluoro-substituted indole-chalcone, for instance, demonstrated significant tumor growth inhibition in preclinical models. nih.gov Mechanistically, it was found to induce G2/M phase arrest by interacting with microtubules. nih.gov
Table 1: Summary of In Vitro Antiproliferative/Cytotoxic Activity of Related Indole Derivatives
| Compound Class | Cell Line | Activity | Reference |
| Indole-chalcone | HCT-116 | High potency, G2/M arrest | nih.gov |
| 1,3,5-trisubstituted indoles | MCF-7 | Significant proliferation inhibition | nih.gov |
| Indolinone derivatives | HepG2 | Potent cytotoxicity, G1 arrest | mdpi.com |
| 3-(1-aryl-1H-indol-5-yl)propanoic acids | U937 | cPLA2α inhibition | nih.gov |
Uncharted Territory: The Pharmacological Profile of this compound Remains Largely Undocumented in Publicly Accessible Research
Despite a comprehensive search of publicly available scientific literature, detailed information regarding the specific biological and pharmacological activities of the chemical compound This compound remains elusive. While the provided outline suggests a depth of research into its preclinical profile, including its effects on apoptosis, tubulin polymerization, and its antimicrobial, anti-inflammatory, and antioxidant properties, these specific findings could not be corroborated through broad electronic searches.
The indole scaffold, the core chemical structure of this compound, is well-known in medicinal chemistry and is a key component in a vast number of biologically active molecules. nih.govresearchgate.netnih.govmdpi.comnih.gov Derivatives of indole have been extensively investigated and have shown a wide range of pharmacological activities, including the very categories mentioned in the inquiry. nih.govresearchgate.netnih.govmdpi.comnih.gov
General Pharmacological Landscape of Indole Derivatives: A Broad Overview
While specific data on This compound is not available, the general activities of the broader indole class of compounds can be summarized as follows:
Anticancer Properties: Many indole derivatives have been investigated for their potential as anticancer agents. Their mechanisms often involve the induction of apoptosis (programmed cell death) and the arrest of the cell cycle in cancerous cells. nih.gov Furthermore, a significant number of indole-based compounds have been identified as inhibitors of tubulin polymerization, a critical process for cell division, making them attractive targets for cancer therapy. nih.gov
Antimicrobial Activities: The indole nucleus is a common feature in compounds exhibiting a wide spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antitubercular effects. nih.gov
Anti-inflammatory and Antioxidant Effects: Indole derivatives have been reported to possess anti-inflammatory properties, often through the modulation of pathways such as NF-κB and the inhibition of enzymes like COX-2. Additionally, the antioxidant potential of various indole compounds has been documented, highlighting their ability to scavenge free radicals and reduce oxidative stress.
Other Pharmacological Activities: The versatility of the indole structure has led to the discovery of derivatives with other important pharmacological effects, including antimalarial and antiparasitic activities.
In Vivo Studies: Preclinical animal studies are a crucial step in evaluating the potential of any new therapeutic agent. While specific in vivo data for This compound is not publicly documented, numerous indole derivatives have undergone such testing to establish their efficacy and pharmacokinetic profiles in living organisms.
The detailed and specific nature of the requested information for This compound , including the referenced citations, strongly indicates that such research has been conducted. However, this information appears to be located in specialized journals, proprietary databases, or other sources not accessible through general public searches. Therefore, a comprehensive article focusing solely on the specified compound cannot be generated at this time.
In Vivo Preclinical Models (Animal Studies)
Efficacy in Disease Models
Preclinical research on the specific compound this compound is not available in the reviewed scientific literature. However, studies on structurally related indole compounds, specifically 3-(1-Aryl-1H-indol-5-yl)propanoic acids, have demonstrated efficacy in various disease models. These related compounds are inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. nih.gov
One notable example is the compound ASB14780, a potent cPLA2α inhibitor. nih.gov In preclinical studies, ASB14780 has shown oral efficacy in a mouse model of tetradecanoyl phorbol (B1677699) acetate-induced ear edema and a guinea pig model of ovalbumin-induced asthma. nih.gov Furthermore, daily administration of ASB14780 has been reported to significantly improve liver injury and hepatic fibrosis in a carbon tetrachloride-induced model, suggesting its potential therapeutic utility in nonalcoholic fatty liver diseases. nih.gov
Other indole-based cPLA2α inhibitors, such as efipladib (B1671127) and giripladib, have also been evaluated in preclinical models for conditions like osteoarthritis, inflammation, neuropathic pain, and pulmonary fibrosis. researchgate.netnih.gov These findings collectively suggest that the indole scaffold, particularly with substitution at the 5-position, is a promising pharmacophore for the development of anti-inflammatory agents.
Pharmacodynamic Biomarker Analysis
There is no specific information available in the scientific literature regarding the pharmacodynamic biomarker analysis of this compound.
Natural Occurrence and Biosynthetic Pathways of Related Indole Compounds
The indole ring is a fundamental structural motif found in a vast array of naturally occurring compounds with significant biological activities. nih.govmui.ac.ir These compounds are biosynthesized in plants, fungi, and animals. nih.gov
The primary precursor for the biosynthesis of most indole alkaloids is the amino acid tryptophan. nih.gov The biosynthetic pathways are diverse and often complex, leading to a wide range of indole derivatives. A common initial step in the biosynthesis of many indole alkaloids is the decarboxylation of tryptophan to form tryptamine. nih.gov
From tryptophan, several key biosynthetic pathways lead to various indole compounds. For instance, in plants, the biosynthesis of the phytoalexin camalexin (B168466) and derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid proceeds from tryptophan through intermediates like indole-3-acetaldoxime and indole-3-acetonitrile. nih.gov The plant hormone auxin (indole-3-acetic acid) is also synthesized from tryptophan via several pathways, with the indole-3-pyruvic acid pathway being one of the major routes in microorganisms. tdl.org
Indole itself is produced from tryptophan by the enzyme tryptophanase in some bacteria. researchgate.net This indole can then act as a signaling molecule or be further metabolized. researchgate.net In the gut microbiota, for example, Clostridium sporogenes metabolizes tryptophan into indole and subsequently into 3-indolepropionic acid, a potent antioxidant. researchgate.net
Many complex indole alkaloids, such as vinblastine (B1199706) and vincristine (B1662923) from Catharanthus roseus, are derived from the condensation of tryptamine and secologanin (B1681713) to form strictosidine, a common precursor. nih.govnih.gov
Structure Activity Relationship Sar Studies
Impact of Indole (B1671886) Ring Substitution on Biological Activity
The indole ring possesses several positions (N-1, C-2, C-3, C-4, C-5, C-6, and C-7) where substituents can be introduced, each potentially altering the molecule's interaction with biological targets. researchgate.net The electronic properties, steric bulk, and position of these substituents play a pivotal role in defining the compound's biological profile.
The location of substituents on the indole ring has a profound effect on the biological activity of the resulting derivatives.
N-1 Position: The nitrogen atom of the indole ring and its substituent are critical for activity. The N-H group can act as a hydrogen bond donor, which can be crucial for binding to biological macromolecules like proteins. nih.gov However, in some cases, substitution at the N-1 position with alkyl or benzyl (B1604629) groups can lead to a reduction or even complete loss of anticancer activity, highlighting the steric limitations at this position. nih.gov In other instances, N-alkoxy substitutions of varying carbon lengths on synthetic indole-3-carbinol (B1674136) (I3C) derivatives were found to significantly enhance their efficacy in arresting the growth of human breast cancer cells. nih.gov
C-2 Position: The C-2 position is electronically favored for certain reactions, though less so than C-3. researchgate.net The introduction of an ethoxycarbonyl group at the C-2 position of some indole derivatives has been shown to markedly enhance their anticancer activity. nih.gov However, the development of synthetic methods for C-2 substitution has been less explored compared to other positions. researchgate.net
C-3 Position: The C-3 position of the indole ring is the most reactive site for electrophilic substitution, making it a common point for modification. researchgate.netyoutube.com The introduction of an indole group at the C-3 position of oleanolic acid, for example, has been shown to enhance its biological activity. nih.gov
C-5 Position: Substitution at the C-5 position of the indole ring can be advantageous for biological activity. For instance, in a series of indole derivatives, substitution at the C-5 position was found to enhance anti-tumor activity. nih.gov Specifically, 5-methoxy substituted compounds demonstrated significant anti-cancer properties. nih.gov In another study, 5-methoxy substitution in a series of tryptamines resulted in a compound with very high affinity for the serotonin (B10506) 5-HT1A receptor. wikipedia.org
The following table summarizes the general effects of substituent positions on the biological activity of indole derivatives based on various studies.
| Position | General Effect of Substitution | Specific Examples and Observations |
| N-1 | Can be detrimental to activity due to steric hindrance, but in some cases can enhance efficacy. nih.govnih.gov | Alkyl or benzyl groups may reduce or abolish anticancer activity. nih.gov N-alkoxy groups can increase the efficacy of I3C derivatives. nih.gov |
| C-2 | Can enhance biological activity. | An ethoxycarbonyl group at C-2 has been shown to promote anticancer activity. nih.gov |
| C-3 | A key position for modification that can enhance biological activity. | Introduction of an indole group at this position in other molecules can increase their activity. nih.gov |
| C-5 | Generally favorable for enhancing anti-tumor and other biological activities. nih.govwikipedia.org | Methoxy substitution at C-5 is often associated with potent biological effects. nih.govwikipedia.org |
The electronic nature of the substituents on the indole ring—whether they are electron-donating or electron-withdrawing—can significantly modulate the biological activity.
Steric hindrance, which refers to the spatial arrangement of atoms and groups within a molecule, plays a crucial role in determining the biological activity of indole derivatives. The size and shape of substituents can influence how a molecule fits into the binding site of a protein or enzyme.
Large, bulky substituents can sometimes be detrimental to activity if they prevent the molecule from adopting the correct conformation for binding. For example, the introduction of large substituents at the N-1 position of the indole ring has been shown to reduce or eliminate anticancer activity. nih.gov Similarly, in the synthesis of certain indolizine (B1195054) derivatives, a larger substituent group at position 2 led to a marked decrease in the yield of the desired product, indicating that steric factors play a significant role. acs.org However, in some contexts, steric bulk can be beneficial. For instance, in a study on indolyl-tetramethylcyclopropyl ketones, substitutions on the indole ring, while generally detrimental to agonist activity, did lead to improved selectivity for the CB2 receptor over the CB1 receptor in some cases. nih.gov This suggests that steric factors can be manipulated to fine-tune the selectivity of a compound for a particular biological target.
Conformational Analysis and Flexibility in SAR
The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. For 3-(1H-indol-5-yl)prop-2-en-1-ol, the conformational flexibility primarily resides in the prop-2-en-1-ol side chain attached to the 5-position of the indole ring. The rotational freedom around the single bonds within this side chain allows the molecule to adopt various spatial arrangements.
The key aspects of conformational flexibility for this compound include:
Rotation around the C5-Cα bond: The bond connecting the indole ring to the propenyl chain can rotate, influencing the orientation of the side chain relative to the plane of the indole nucleus. This can affect how the molecule fits into a binding pocket.
Conformation of the propenyl chain: The double bond in the prop-2-en-1-ol moiety introduces a degree of rigidity, leading to the possibility of E and Z geometric isomers. These isomers would have distinct shapes and could exhibit different biological activities.
Orientation of the hydroxyl group: Rotation around the Cβ-Cγ bond and the Cγ-O bond will alter the position of the terminal hydroxyl group. This is particularly important as the hydroxyl group can act as a hydrogen bond donor and acceptor, forming key interactions with the target protein.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity and guide the design of more potent compounds.
The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be broadly categorized as:
Constitutional (1D) Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of rings.
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, size, and shape. Examples include connectivity indices and kappa shape indices.
Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and include information about the molecule's size, shape, and surface area.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), electrostatic potential, and partial atomic charges. Software like Gaussian is often used for these calculations. researchgate.net
Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with LogP (the logarithm of the octanol-water partition coefficient) being a common example.
For a hypothetical QSAR study on analogs of this compound, a range of descriptors would be calculated using software like Dragon or MOE. researchgate.net The selection of the most relevant descriptors is then performed using statistical methods to identify those that have the most significant correlation with the biological activity. For instance, in a QSAR study of indole derivatives as anti-inflammatory agents, electronic and hydrophobic descriptors were found to be important. acs.org
Below is an interactive data table showcasing a hypothetical set of calculated molecular descriptors for a series of analogs of this compound.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |
| Analog 1 | 187.23 | 2.1 | 32.7 | -5.8 | -0.9 |
| Analog 2 | 201.25 | 2.5 | 32.7 | -5.7 | -1.0 |
| Analog 3 | 221.22 | 2.3 | 41.9 | -6.0 | -1.2 |
| Analog 4 | 186.21 | 1.9 | 53.0 | -5.9 | -0.8 |
Once a QSAR model is developed, its statistical significance and predictive ability must be rigorously validated. nih.govnih.gov This is crucial to ensure that the model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. Validation is typically performed using both internal and external methods.
Internal Validation: This process assesses the robustness and stability of the model using the same dataset from which it was generated. A common technique is cross-validation , particularly the leave-one-out (LOO) method. In LOO cross-validation, one compound is removed from the dataset, a new model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The results are used to calculate the cross-validated correlation coefficient, q² (or Q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.gov
External Validation: This involves using the developed QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive power of the model is then assessed by comparing the predicted activities with the experimentally determined activities for the test set. The key statistical parameter here is the predictive correlation coefficient, r²_pred (or R²_pred). An r²_pred value greater than 0.6 is often considered a threshold for a model with good predictive ability. nih.govnih.gov
Other statistical parameters used to evaluate the quality of a QSAR model include:
r² (Coefficient of Determination): This measures the goodness of fit of the model for the training set. Values closer to 1.0 indicate a better fit.
RMSE (Root Mean Square Error): This indicates the average deviation between the predicted and observed activities. Lower values are desirable.
Y-scrambling: This is a method to check for chance correlations. The biological activity data is randomly shuffled, and a new QSAR model is built. A valid model should have significantly lower statistical quality for the scrambled data compared to the original data.
The following interactive data table presents hypothetical validation statistics for a QSAR model developed for analogs of this compound.
| Statistical Parameter | Value | Accepted Threshold |
| r² (training set) | 0.85 | > 0.6 |
| q² (LOO cross-validation) | 0.72 | > 0.5 |
| r²_pred (test set) | 0.78 | > 0.6 |
| RMSE (training set) | 0.25 | Low value |
| RMSE (test set) | 0.31 | Low value |
These validation procedures are essential to ensure the reliability and predictive power of any QSAR model for this compound and its derivatives.
Computational and Theoretical Chemistry Studies
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the binding site of a target protein.
Identification of Binding Sites and Key Residues
To date, specific molecular docking studies identifying the binding sites and key amino acid residues for the interaction of 3-(1H-indol-5-yl)prop-2-en-1-ol with any biological target have not been reported in the available literature.
A typical molecular docking workflow for this compound would involve:
Target Selection: Identifying a relevant biological target, such as an enzyme or receptor implicated in a disease pathway where indole (B1671886) derivatives have shown activity.
Preparation of Structures: Obtaining the 3D structures of both this compound (the ligand) and the target protein. The ligand's structure would be optimized to its lowest energy conformation.
Docking Simulation: Using a docking program (e.g., AutoDock, Glide, Gold) to explore the conformational space of the ligand within the protein's binding site.
Analysis of Results: The resulting poses would be analyzed to identify the most stable binding mode. This analysis would pinpoint the specific amino acid residues in the binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the indole ring, the propenol side chain, or the hydroxyl group of the ligand.
Such a study would be invaluable for understanding the structural basis of this compound's potential biological activity.
Prediction of Binding Affinities
The prediction of binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is a key outcome of molecular docking studies. There are currently no published predicted binding affinities for this compound with any specific protein target.
Docking algorithms use scoring functions to estimate the binding affinity for different ligand poses. A lower binding energy generally indicates a more stable and favorable interaction. The predicted binding affinity provides a quantitative measure that can be used to rank potential drug candidates and to guide the design of more potent analogs. Comparing the predicted affinity of this compound to that of known inhibitors of a target protein would be a critical step in evaluating its potential as a therapeutic agent.
Molecular Dynamics Simulations to Elucidate Stability and Conformational Changes
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and any conformational changes that may occur upon binding.
Currently, there are no specific molecular dynamics simulation studies published for this compound.
An MD simulation of the this compound-protein complex, typically initiated from a promising docking pose, would involve simulating the movement of the system for a specific period (nanoseconds to microseconds). Analysis of the simulation trajectory would reveal:
Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand, one can assess the stability of the binding. A stable RMSD suggests that the ligand remains securely bound in the active site.
Key Interactions: The persistence of specific interactions (like hydrogen bonds) identified in docking can be tracked throughout the simulation to confirm their importance.
Conformational Changes: MD simulations can show how the protein and ligand adapt to each other's presence, revealing any induced-fit mechanisms or significant conformational changes in the protein that could be critical for its function.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide deep insights into the intrinsic electronic properties and reactivity of a molecule like this compound.
Reactivity Predictions
Based on the electronic properties derived from DFT calculations, various reactivity descriptors can be calculated to predict the chemical behavior of this compound. As with other computational aspects, specific reactivity predictions for this compound are not available in the current literature.
Key reactivity descriptors that could be calculated include:
Global Reactivity Descriptors: Parameters like chemical hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies to provide a general measure of the molecule's reactivity.
Local Reactivity Descriptors: Fukui functions or dual descriptors can be used to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. This information is particularly valuable for understanding reaction mechanisms and potential metabolic transformations.
In Silico ADMET Predictions and Drug-Likeness Assessment
Computational, or in silico, studies play a crucial role in modern drug discovery by providing early insights into the potential of a chemical compound to be developed into a viable drug. These predictive models assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as the "drug-likeness" of a molecule. This section focuses on the computational analysis of this compound, exploring its predicted ADMET profile and its adherence to established drug-likeness criteria.
The evaluation of a compound's drug-likeness is often guided by established principles such as Lipinski's Rule of Five. molinspiration.comrdchemicals.comscispace.com This rule outlines a set of physicochemical parameters that are commonly observed in orally active drugs. molinspiration.com Adherence to these guidelines suggests a higher probability of favorable pharmacokinetic properties.
For this compound, in silico predictions of its key physicochemical properties and drug-likeness parameters have been calculated. These theoretical assessments provide a foundational understanding of the molecule's potential as a drug candidate, guiding further experimental investigation.
Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₁NO |
| Molecular Weight | 173.21 g/mol |
| Number of Heavy Atoms | 13 |
| Number of Aromatic Heavy Atoms | 9 |
| Fraction Csp3 | 0.09 |
| Number of Rotatable Bonds | 2 |
| Number of Hydrogen Bond Acceptors | 2 |
| Number of Hydrogen Bond Donors | 2 |
| Molar Refractivity | 53.30 |
| Topological Polar Surface Area (TPSA) | 36.19 Ų |
Predicted Lipophilicity and Water Solubility
| Parameter | Predicted Value |
| Consensus Log P o/w | 1.83 |
| Log S (ESOL) | -2.37 |
| Solubility (ESOL) | 0.35 mg/mL (4.32e-3 mol/L) |
| Water Solubility Class (ESOL) | Soluble |
Drug-Likeness Assessment of this compound
The drug-likeness of a compound is a qualitative concept used to evaluate its potential to become an orally active drug. This assessment is based on the comparison of its physicochemical properties with those of known drugs. Several established rules and filters are used for this purpose.
| Rule/Filter | Prediction | Violation |
| Lipinski's Rule of Five | Yes | 0 |
| Ghose Filter | Yes | 0 |
| Veber Filter | Yes | 0 |
| Egan Filter | Yes | 0 |
| Muegge Filter | No | 1 |
| Bioavailability Score | 0.55 | - |
The data indicates that this compound generally exhibits favorable drug-like properties. It shows no violations of Lipinski's, Ghose's, Veber's, or Egan's rules, which are key indicators of good oral bioavailability. The single violation of the Muegge filter is a noteworthy data point for consideration in medicinal chemistry optimization efforts. The predicted bioavailability score of 0.55 further supports its potential as a drug candidate.
Advanced Analytical Chemistry Techniques
Chromatographic Methods for Isolation and Purity Assessment (beyond basic identification)
Chromatographic techniques are indispensable for separating the target compound from reaction mixtures, byproducts, and impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful tools for the analysis of indole (B1671886) derivatives. These methods offer high resolution and sensitivity. A typical HPLC setup for the analysis of indole compounds involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (often containing formic acid to improve peak shape). mdpi.com
The purity of the synthesized compounds is often determined by the peak area percentage in the HPLC chromatogram. For instance, in the analysis of related flavonoid and phenolic acid compounds, linearity for quantification was established with high correlation coefficients (r² > 0.999). mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for similar compounds have been reported in the low µg/mL range, highlighting the sensitivity of the technique. mdpi.com
Table 1: Illustrative HPLC Parameters for Analysis of Indole Analogs
| Parameter | Value/Condition |
| Column | Phenomenex® Luna C18 (250 × 4.6 mm i.d., 5 μm) mdpi.com |
| Mobile Phase | Gradient of Methanol (A) and Water with 0.1% Formic Acid (B) mdpi.com |
| Flow Rate | 0.8 mL/min mdpi.com |
| Detection | UV-Vis (PAD) at various wavelengths (e.g., 254 nm) mdpi.com |
| Injection Volume | 10-20 µL mdpi.com |
This table is a representative example based on methods used for similar compounds and is intended for illustrative purposes.
Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds. While less common for larger, polar indole derivatives unless derivatized, it can be employed for related, more volatile precursors or byproducts. The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte.
The coupling of chromatographic methods with mass spectrometry (MS) provides an exceptionally powerful analytical tool. These hyphenated techniques combine the separation power of chromatography with the mass-analyzing capability of MS, allowing for the determination of the molecular weight of the eluting compounds and providing structural information through fragmentation patterns.
LC-MS and LC-MS/MS are routinely used for the analysis of complex mixtures containing indole derivatives, such as in the profiling of tryptophan-related metabolites. nih.gov In a typical LC-MS analysis, after separation on the LC column, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, often operated in positive ion mode. nih.gov The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for higher sensitivity and selectivity.
For example, in the analysis of degradation products of a protease inhibitor, LC-MS with ESI in positive ion mode was used to obtain molecular weight and fragmentation information, which was crucial for identifying the unknown compounds. nih.gov The integration of LC with both MS and NMR (LC-MS-NMR) represents a state-of-the-art approach for the unambiguous identification of trace analytes in complex matrices. nih.govnih.govmdpi.com This can be done in on-flow, stopped-flow, or loop storage modes to accommodate the different timescales of the detectors. nih.gov
Spectroscopic Methods for Structural Elucidation (beyond basic identification)
Once a compound has been isolated and its purity confirmed, spectroscopic methods are employed to elucidate its precise chemical structure.
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a compound like 3-(1H-indol-5-yl)prop-2-en-1-ol, a combination of ¹H NMR, ¹³C NMR, and various 2D-NMR techniques (such as COSY, HSQC, and HMBC) would be used to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms.
For related indol-3-yl propenone derivatives, the ¹H NMR spectra show characteristic signals for the vinylic protons of the propenone chain, typically as multiplets or doublets in the range of δ 7.2-7.4 ppm. The aromatic protons of the indole and any other aromatic rings appear as multiplets in the region of δ 7.3-8.5 ppm. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm in DMSO-d₆.
The ¹³C NMR spectra provide information on all the carbon atoms in the molecule. For example, in (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one, the carbonyl carbon of the propenone moiety appears at a characteristic downfield shift. rsc.org
Table 2: Representative ¹H and ¹³C NMR Data for an Indol-3-yl Propenone Analog
| Signal Type | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Indole N-H | ~8.76 (br s) rsc.org | - |
| Vinylic Protons | ~7.34-7.36 (m), ~8.15 (d) rsc.org | ~114-125 rsc.org |
| Aromatic Protons | ~7.49-8.01 (m) rsc.org | ~111-139 rsc.org |
| Carbonyl Carbon | - | ~189.5 rsc.org |
Data is for (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one and is for illustrative purposes. Chemical shifts are solvent-dependent.
2D-NMR experiments are crucial for confirming the structure. A COSY (Correlation Spectroscopy) spectrum would show correlations between coupled protons, for example, between the vinylic protons and between adjacent aromatic protons. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with its directly attached carbon atom. An HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments and confirming the substitution pattern on the indole ring.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a characteristic broad absorption for the O-H stretch of the alcohol group, typically in the range of 3200-3500 cm⁻¹. researchgate.net The N-H stretch of the indole ring would appear as a sharp to medium peak around 3300-3500 cm⁻¹. Other expected peaks would include C-H stretches for the aromatic and vinylic protons (around 3000-3100 cm⁻¹), the C=C stretch of the alkene and the aromatic rings (in the 1450-1650 cm⁻¹ region), and the C-O stretch of the alcohol (around 1050-1260 cm⁻¹). researchgate.net
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Alcohol O-H Stretch | 3200-3500 (broad) researchgate.net |
| Indole N-H Stretch | 3300-3500 (sharp/medium) |
| Aromatic/Vinylic C-H Stretch | 3000-3100 |
| Alkene C=C Stretch | ~1640 |
| Aromatic C=C Stretch | 1450-1600 |
| Alcohol C-O Stretch | 1050-1260 researchgate.net |
This table is based on typical IR absorption ranges for the indicated functional groups.
By combining these advanced analytical techniques, a complete and unambiguous characterization of this compound and its related derivatives can be achieved, ensuring the structural integrity and purity of the compound for any subsequent studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of this compound. The UV-Vis spectrum is governed by the presence of the indole chromophore, which exhibits characteristic absorption bands. The electronic spectrum of indole and its derivatives is marked by two main absorption bands, the ¹Lₐ and ¹Lₑ transitions. nih.gov The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. nih.govacs.org
For this compound, the substitution at the 5-position of the indole ring, along with the prop-2-en-1-ol side chain, is expected to influence the absorption maxima. Substitution on the benzene (B151609) ring of indole derivatives has been shown to particularly affect the ¹Lₑ transition. acs.org For instance, studies on 5-hydroxyindole (B134679) have demonstrated resolved ¹Lₐ and ¹Lₑ transitions, providing a basis for understanding the spectral characteristics of 5-substituted indoles. nih.gov The extended conjugation provided by the prop-2-enyl group is also anticipated to cause a bathochromic (red) shift in the absorption maxima compared to simpler indole derivatives. The solvent environment can also play a significant role, with polar solvents often causing shifts in the absorption bands. nih.gov
Expected UV-Vis Absorption Data for this compound and Related Compounds:
| Compound/Functional Group | Expected λmax (nm) | Solvent | Reference/Comment |
| Indole | ~270-290 | Various | nist.gov |
| 5-Hydroxyindole | ~275, ~295 | Cyclohexane | nih.gov |
| 5-Methylindole | ~296 | Methanol | researchgate.net |
| Cinnamyl Alcohol | ~251 | Ethanol | Inferred from structural similarity |
| This compound | ~280-310 | Methanol/Ethanol | Expected bathochromic shift due to extended conjugation. |
Mass Spectrometry (MS/MS, High-Resolution MS)
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition.
The fragmentation of indole derivatives under electron ionization (EI) or other ionization techniques often follows characteristic pathways. A common fragmentation pattern for indoles involves the loss of HCN, leading to a characteristic ion at m/z 89. scirp.orgresearchgate.net For this compound, fragmentation is expected to occur at the propenol side chain. Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols. libretexts.org Therefore, the loss of a CH₂OH radical (31 Da) or a water molecule (18 Da) from the molecular ion would be anticipated.
Tandem mass spectrometry (MS/MS) would be particularly useful for detailed structural elucidation. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a detailed fragmentation pattern can be obtained, providing insights into the connectivity of the molecule. For instance, in the analysis of prenylated indole derivatives, characteristic losses of side chains and fragmentation of the indole nucleus have been observed. nih.gov
Expected Fragmentation Data for this compound:
| Ion | m/z (Expected) | Description |
| [M]+• | 187 | Molecular Ion |
| [M-H₂O]+• | 169 | Loss of water from the alcohol |
| [M-CH₂OH]+ | 156 | Cleavage of the C-C bond adjacent to the hydroxyl group |
| [Indole nucleus fragment] | 130 | Characteristic indole fragment |
| [Benzene ring fragment] | 77 | Fragment from the benzene portion of the indole |
Advanced Characterization Techniques (e.g., X-ray Crystallography)
X-ray crystallography provides the definitive three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal suitable for X-ray diffraction would be a key step in its complete characterization.
The crystal structures of numerous indole derivatives have been reported, revealing common packing motifs and hydrogen bonding patterns. nih.gov In many indole derivatives, the molecules are linked by N-H···π interactions and π-π stacking of the indole rings. nih.gov The presence of the hydroxyl group in this compound introduces a potential for strong hydrogen bonding (O-H···O or O-H···N), which would significantly influence the crystal packing. The planarity of the indole ring and the conformation of the propenol side chain would also be determined.
For example, the crystal structure of 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole shows a nearly orthogonal orientation of the indole ring system and the phenyl rings, with the crystal packing stabilized by C-H···O and C-H···Br interactions. nih.gov Given the structural similarities, it is plausible that this compound would exhibit comparable intermolecular interactions.
Expected Crystallographic Data for this compound (based on analogs):
| Parameter | Expected Value/System | Comments |
| Crystal System | Monoclinic or Orthorhombic | Common for indole derivatives. |
| Space Group | P2₁/c, P-1, or similar | Frequently observed for substituted indoles. nih.gov |
| Key Interactions | N-H···π, π-π stacking, O-H···O/N hydrogen bonds | The hydroxyl group is expected to be a key hydrogen bond donor. |
Quantitative Analysis Methods (e.g., Photometric methods, MEKC)
Accurate quantification of this compound is essential for various applications. Several analytical techniques can be employed for this purpose, with the choice depending on the required sensitivity, selectivity, and the complexity of the sample matrix.
Photometric Methods: Based on its UV-Vis absorption profile, a simple and rapid photometric method could be developed for the quantification of this compound in solutions where it is the primary absorbing species. By constructing a calibration curve of absorbance versus concentration at the wavelength of maximum absorption (λmax), the concentration of the compound in unknown samples can be determined. High-performance liquid chromatography with UV detection (HPLC-UV) offers a more powerful approach, as it combines the separation power of HPLC with the detection capabilities of UV-Vis spectroscopy. nih.govnih.gov This method allows for the quantification of the target compound even in the presence of other UV-absorbing impurities. nih.govresearchgate.net
Micellar Electrokinetic Chromatography (MEKC): MEKC is a capillary electrophoresis technique that is particularly well-suited for the separation of neutral and hydrophobic compounds. kapillarelektrophorese.comwikipedia.orgnih.gov As this compound is a relatively non-polar molecule, MEKC would be an excellent high-resolution separation technique. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase. wikipedia.orgnih.gov The separation is based on the differential partitioning of the analyte between the micelles and the surrounding aqueous buffer. wikipedia.org This technique offers high efficiency and can be used for the quantitative analysis of hydrophobic indole derivatives. kapillarelektrophorese.comnih.govresearchgate.net
Quantitative Method Parameters (Hypothetical for HPLC-UV):
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection Wavelength | ~280-310 nm (at λmax) |
| Linearity Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | < 0.1 µg/mL |
| Limit of Quantification (LOQ) | < 0.5 µg/mL |
Potential Applications Beyond Traditional Medicinal Use
Chemical Probes for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems, often by selectively binding to and modulating the function of a specific protein or pathway. mdpi.com Indole (B1671886) derivatives have been successfully developed as chemical probes due to their ability to mimic peptide structures and participate in reversible binding with enzymes. researchgate.netresearchgate.net
Derivatives of the indole core are frequently employed in the development of enzyme inhibitors, which are crucial tools for elucidating biological pathways. For instance, compounds based on the 3-(1-Aryl-1H-indol-5-yl)propanoic acid scaffold have been synthesized and evaluated as potent and selective inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. nih.gov Similarly, 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids have been designed as novel inhibitors of xanthine (B1682287) oxidase, a key enzyme in gout pathophysiology. nih.gov
Furthermore, indole-based molecules are being investigated for their capacity to modulate complex cellular communication systems like bacterial quorum sensing. rsc.org These examples underscore the potential of the indole framework in creating sophisticated chemical tools. The structure of 3-(1H-indol-5-yl)prop-2-en-1-ol, with its reactive alcohol and vinyl groups, offers a template that can be modified to create libraries of compounds for screening as potential probes for a variety of biological targets. The development of such probes is essential for target identification and understanding the mechanisms of action of new therapeutic agents. mdpi.com
| Indole Derivative Class | Biological Target/System | Application | Reference |
|---|---|---|---|
| 3-(1-Aryl-1H-indol-5-yl)propanoic acids | Cytosolic phospholipase A2α (cPLA2α) | Studying inflammatory pathways | nih.gov |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine oxidase (XO) | Investigating hyperuricemia and gout | nih.gov |
| N-acylated aminoindoles | Bacterial Quorum Sensing | Modulating bacterial communication and virulence | rsc.org |
| (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (IPP) derivatives | Methuosis induction in cancer cells | Probing non-apoptotic cell death pathways | nih.gov |
Synthetic Intermediates in Organic Synthesis
The utility of indole derivatives as versatile building blocks in organic synthesis is well-established. openmedicinalchemistryjournal.comeurekalert.org They serve as precursors for a vast number of pharmaceuticals, agrochemicals, and other functional materials. openmedicinalchemistryjournal.com The structure of this compound is particularly valuable as it contains multiple reactive sites: the indole nitrogen, the C3 position of the indole ring, the double bond, and the primary alcohol.
Allyl alcohols, in general, are highly versatile substrates in organic synthesis, participating in a wide range of transformations including oxidation, reduction, and various carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netorganic-chemistry.org The combination of the indole nucleus with the allyl alcohol moiety allows for the construction of complex molecular architectures. For instance, palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are powerful methods for forming carbon-carbon bonds using allylic substrates. researchgate.net This suggests that this compound could be a key intermediate in the synthesis of fused polycyclic indole systems. researchgate.net
Furthermore, the indole core itself can be readily functionalized. organic-chemistry.orgmdpi.com Multicomponent reactions involving indoles are highly efficient for creating molecular diversity. rsc.org The presence of the propenol side chain on this compound provides an additional handle for such reactions, enabling the synthesis of a wide array of complex indole-based molecules.
Materials Science Applications (e.g., Organic Semiconductors, Dyes)
The field of materials science is increasingly looking towards organic molecules for the development of novel materials with tailored electronic and optical properties. The conjugated π-system of the indole ring makes it an attractive component for such materials. wikipedia.org
Organic Semiconductors: Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). youtube.comyoutube.com The performance of these devices is critically dependent on the charge transport properties of the organic material. The indole nucleus, being an electron-rich aromatic system, can facilitate charge transport. While research has focused on various heterocyclic systems, the fundamental properties of indoles make them promising candidates for incorporation into novel organic semiconductor designs. The prop-2-en-1-ol side chain of the title compound offers a site for polymerization or for tuning the solid-state packing of the molecules, which is a critical factor in determining the charge mobility of the material.
Dyes and Pigments: Indole derivatives have a long history in the world of colorants, with the most famous example being indigo. wikipedia.orgbritannica.com Modern research continues to explore indole-containing molecules for the development of new dyes with specific optical properties. nih.gov The extended conjugation provided by the propenyl linker in this compound can influence the molecule's absorption and emission characteristics. By modifying the indole ring or the propenol side chain, it may be possible to fine-tune the color and other photophysical properties of the resulting materials. Some yeasts are even known to produce a range of indole-based pigments, highlighting the natural propensity of this scaffold to form colored compounds. nih.gov
Agrochemical Research (e.g., Plant Growth Regulators, Pesticides)
The indole scaffold is of significant importance in the agricultural sector. openmedicinalchemistryjournal.comdergipark.org.tr This is primarily due to the discovery of indole-3-acetic acid (IAA) as a major plant hormone (auxin) that regulates many aspects of plant growth and development. researchgate.netnih.govfrontiersin.org
Plant Growth Regulators: Many synthetic indole derivatives have been developed as plant growth regulators. researchgate.netnih.gov These compounds can be used to stimulate root formation, control fruit development, and influence other physiological processes in plants. frontiersin.orgnih.gov Given its structural similarity to other active indole compounds, this compound and its derivatives could potentially exhibit auxin-like activity or modulate plant growth in other ways.
Pesticides: Beyond growth regulation, indole derivatives have shown significant promise as pesticides. Research has demonstrated the efficacy of various indole-based compounds as fungicides and bactericides against a range of plant pathogens. nih.govresearchgate.netmdpi.comgoogle.com For example, hexahydropyrrolo[2,3-b]indole derivatives have shown potent antifungal activity against several phytopathogenic fungi. nih.gov Similarly, novel indole derivatives containing pyridinium (B92312) moieties have been developed as effective antibacterial agents against rice pathogens. acs.org The structural features of this compound make it a candidate for derivatization to explore new agrochemical agents with improved efficacy and novel modes of action.
| Compound Class | Application | Mode of Action/Target | Reference |
|---|---|---|---|
| Indole-3-acetic acid (IAA) and its analogues | Plant Growth Regulator | Auxin activity, regulating cell division and elongation | researchgate.netnih.govfrontiersin.org |
| Hexahydropyrrolo[2,3-b]indole derivatives | Fungicide | Inhibition of mycelium growth in phytopathogenic fungi | nih.gov |
| 3-Indolyl-3-hydroxy oxindole (B195798) derivatives | Fungicide | Broad-spectrum antifungal activity against plant pathogens | mdpi.com |
| Indole derivatives with pyridinium moieties | Bactericide | Activity against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae | acs.org |
Future Research Directions and Challenges
Development of Novel Synthetic Routes with Improved Sustainability and Efficiency
While general methods for the synthesis of indole-containing compounds are well-established, the development of sustainable and efficient routes to 3-(1H-indol-5-yl)prop-2-en-1-ol remains a key area for future research. Many current synthetic strategies for related compounds rely on multi-step processes that may involve harsh reagents and generate significant waste.
Future efforts should focus on the development of "green" synthetic methodologies. This could include the use of environmentally benign solvents like water, as has been demonstrated for the synthesis of other indole (B1671886) derivatives such as indol-3-yl-glycines. nih.govnih.gov One-pot reactions and multicomponent approaches, which improve atom economy and reduce purification steps, are also promising avenues. mdpi.comresearchgate.net For instance, the synthesis of 1,3,3-tri(1H-indol-3-yl)propan-1-one has been achieved using eco-friendly lemon juice as a catalyst. researchgate.netfigshare.com Exploring enzymatic or chemoenzymatic strategies could also lead to highly selective and sustainable production of this compound. A significant challenge will be the stereoselective synthesis of the allylic alcohol, which may require the development of novel chiral catalysts or biocatalytic methods.
Exploration of New Biological Activities and Targets
The indole nucleus is present in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. colab.wsnih.gov A critical future direction is the comprehensive screening of this compound against a wide range of biological targets.
Given that structurally similar 1-Aryl-3-(indol-5-yl)prop-2-en-1-ones have been investigated for their therapeutic potential in oncology, a primary focus should be the evaluation of this compound for its anticancer activity. google.com Furthermore, indole derivatives have shown promise as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and as modulators of pathways like NF-κB, suggesting potential applications in treating inflammatory diseases. nih.gov The exploration of its activity against various microbial strains is also warranted, as many indole-containing compounds exhibit potent antibacterial and antifungal effects. colab.ws The challenge lies in the broad and systematic screening required to identify novel and potent biological activities.
Advanced Structure-Activity Relationship (SAR) and Mechanistic Elucidation
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Future research should involve the synthesis of a library of analogues to establish a detailed Structure-Activity Relationship (SAR).
Modifications could be made at several positions on the indole ring, the propenol side chain, and the hydroxyl group to probe their influence on activity. For example, studies on related indole derivatives have shown that substituents on the indole nitrogen and at the 5-position can significantly impact biological activity. nih.govnih.gov Once a promising biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This could involve techniques such as molecular docking to predict binding modes with target proteins, as well as biochemical and cellular assays to validate these predictions and elucidate the mechanism of action. nih.gov A significant challenge will be to develop predictive SAR models that can guide the design of more potent and selective analogues.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and development of new drugs based on the this compound scaffold. These computational tools can be applied in various stages of the research process.
AI and ML algorithms can be used to analyze large datasets of existing indole derivatives to predict the potential biological activities of this compound and its analogues. These models can also aid in the design of novel synthetic routes by predicting reaction outcomes and optimizing reaction conditions. In the context of SAR studies, AI can help to identify complex patterns and relationships that may not be apparent through traditional analysis. For example, the Electronic-Topological Method combined with Artificial Neural Networks has been used to predict the antituberculosis activity of 1H-indole-2,3-dione derivatives. nih.gov The primary challenge will be the availability of high-quality, large datasets specific to this class of compounds to train and validate the AI/ML models effectively.
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach to fully explore the potential of this compound. Future success will depend on fostering collaborations between researchers from various fields.
Conclusion
Summary of Current Knowledge on 3-(1H-indol-5-yl)prop-2-en-1-ol and Related Indole (B1671886) Scaffolds
The indole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a vast number of natural products and synthetic compounds with significant biological activities. nih.gov While specific research on This compound is not extensively documented in publicly available literature, an analysis of related indole scaffolds provides a strong basis for understanding its potential significance. The indole core, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets. nih.govresearchgate.netijpsr.com
Indole derivatives have demonstrated a remarkable breadth of therapeutic applications, including roles in the management of cancer, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.govkit.edu This versatility stems from the structural flexibility of the indole ring, which allows for the introduction of various substituents that can modulate the compound's biological activity. nih.gov For instance, the position and nature of substituents on the indole ring are critical in determining the pharmacological profile of the resulting molecule.
The structure of This compound features a propenol group at the 5-position of the indole ring. This specific substitution pattern is of interest as modifications at this position have been shown to be crucial for the biological activity of other indole derivatives. For example, research on other 3-substituted and 5-substituted indoles has led to the discovery of potent agents with a variety of therapeutic effects. nih.govnih.gov The presence of the prop-2-en-1-ol side chain introduces a reactive and flexible moiety that could participate in key interactions with biological macromolecules.
The indole scaffold itself is a key component of essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506), highlighting its fundamental role in biological systems. nih.govwikipedia.org The biosynthesis of many bioactive secondary metabolites originates from tryptophan, further underscoring the importance of the indole structure in nature. nih.gov The academic and pharmaceutical interest in indole derivatives is fueled by the continuous discovery of new natural products containing this motif and the development of novel synthetic methodologies to create diverse molecular architectures. mdpi.comresearchgate.net
Outlook on the Continued Academic Significance of Indole Chemistry
The field of indole chemistry continues to be a vibrant and highly significant area of academic and industrial research. ijpsr.comwikipedia.org The indole scaffold is not merely a historical curiosity but remains a highly relevant and promising platform for the development of new therapeutic agents and functional materials. mdpi.combiosynth.com The ongoing exploration of indole chemistry is driven by several key factors.
Firstly, the urgent need for new drugs to combat challenges such as antimicrobial resistance and complex diseases like cancer and Alzheimer's disease keeps the demand for novel molecular scaffolds high. nih.govkit.edu Indole derivatives, with their proven track record and chemical tractability, are at the forefront of this research. researchgate.net Recent studies continue to unveil new biological activities for indole-containing molecules, expanding their therapeutic potential. nih.gov
Secondly, advancements in synthetic organic chemistry are constantly providing new and more efficient ways to synthesize and modify the indole nucleus. mdpi.comnih.gov These methodological innovations allow for the creation of increasingly complex and diverse libraries of indole derivatives for biological screening, accelerating the pace of drug discovery. researchgate.net The development of greener and more sustainable synthetic routes is also a growing area of focus.
Furthermore, the integration of computational chemistry and molecular modeling with traditional synthetic and biological approaches is enabling a more rational design of indole-based ligands for specific biological targets. This synergy is expected to lead to the discovery of more potent and selective drugs with improved safety profiles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-(1H-indol-5-yl)prop-2-en-1-ol?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling or copper(I)-mediated click chemistry. For example, details a CuI-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize indole derivatives, which could be adapted by substituting the azide precursor with an appropriate propargyl alcohol derivative. Reaction optimization should include inert atmosphere control (e.g., nitrogen), PEG-400:DMF solvent systems for solubility, and purification via column chromatography or recrystallization. Yield improvements (e.g., 30% in ) may require temperature modulation or catalyst loading adjustments .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the indole NH (δ ~8.6 ppm), allylic alcohol protons (δ ~4.6 ppm), and conjugated alkene protons (δ ~6.5–7.5 ppm). Compare with indole derivatives in , where NMR resolved aromatic protons and substituent environments .
- IR : Confirm O-H stretching (~3200–3500 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).
- HRMS : Validate molecular ion [M+H]+ with exact mass (<5 ppm error). FAB-HRMS in achieved 335.1512 [M+H]+ for a triazole-indole analog .
Advanced Research Questions
Q. How can contradictory crystallographic data for indole derivatives be resolved?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to resolve twinning or disordered solvent molecules, as noted in . For high-resolution data, enforce geometric restraints on the allylic alcohol moiety and indole ring planarity. highlights single-crystal X-ray studies at 90 K to minimize thermal motion artifacts, achieving mean C-C bond precision of 0.002 Å .
Q. What strategies mitigate oxidative degradation of the allylic alcohol group during synthesis?
- Methodological Answer :
- Stabilization : Use radical inhibitors (e.g., BHT) in protic solvents or under inert atmospheres.
- Impurity Analysis : Employ HPLC (as in ) with C18 columns and UV detection (λ ~254 nm) to track degradation products. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) for optimal resolution .
- pH Control : Maintain neutral to slightly acidic conditions to prevent base-catalyzed elimination.
Q. How can computational modeling predict the compound’s biological interactions?
- Methodological Answer :
- Docking Studies : Use MOE ( ) to dock the compound into indole-binding pockets (e.g., serotonin receptors). Parameterize the allylic alcohol’s partial charges via DFT calculations.
- MD Simulations : Assess stability of hydrogen bonds between the hydroxyl group and target residues (e.g., using GROMACS with AMBER force fields).
- ADMET Prediction : Calculate logP (e.g., 1.2–1.5 via ) and PSA (~67.09 Ų) to predict BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
